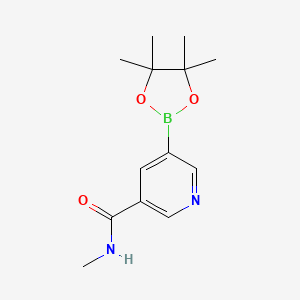

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide

Description

Properties

IUPAC Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-16-8-10)11(17)15-5/h6-8H,1-5H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTSMDYANXANST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682239 | |

| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-25-3 | |

| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Bromo-N-Methylnicotinamide

The precursor 5-bromonicotinic acid is converted to its acid chloride using thionyl chloride () or oxalyl chloride (). Subsequent reaction with methylamine in the presence of a base like triethylamine () yields 5-bromo-N-methylnicotinamide.

Reaction Conditions :

Miyaura Borylation

The bromo intermediate undergoes Miyaura borylation with bis(pinacolato)diboron () catalyzed by palladium.

Standard Protocol :

-

Catalyst: (1–5 mol%).

-

Base: (3 equiv).

-

Solvent: 1,4-Dioxane or dimethylformamide (DMF).

-

Temperature: 80–100°C, 12–24 hours.

Mechanistic Insight :

The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with , and reductive elimination to form the C–B bond. The amide group remains intact under these conditions due to its electronic neutrality.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Step Order | Amidation → Borylation | Borylation → Amidation |

| Key Advantage | Avoids boronate sensitivity | Higher purity in early steps |

| Yield (Overall) | ~50–60% | ~45–55% |

| Critical Issue | Potential Pd residues | Risk of deborylation during amidation |

Route 1 is preferred for scalability, while Route 2 offers advantages in modularity for structural analogs.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥95% purity for batches produced via Route 1.

Industrial-Scale Considerations

-

Cost Drivers : Palladium catalysts and pinacol boronate reagents account for ~70% of raw material costs.

-

Green Chemistry : Recent advances employ subcritical water as a solvent, reducing reliance on DMF or dioxane.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The nicotinamide moiety can be reduced under appropriate conditions.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Reduced nicotinamide derivatives.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide has several applications in scientific research:

Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide largely depends on its application. In the context of Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through boron-mediated interactions .

Comparison with Similar Compounds

Substituent Variations on the Amide/Nitrile Group

Ester vs. Amide Functional Groups

Heterocyclic Ring Modifications

Halogen-Substituted Derivatives

Key Research Findings

- Reactivity in Cross-Coupling : The methylamide group in the target compound provides a balance between steric bulk and electronic effects, enabling efficient Suzuki-Miyaura reactions . In contrast, ester derivatives (e.g., ) exhibit faster coupling rates but lower stability under basic conditions .

- Solubility and Stability : Amide-containing analogs (e.g., target compound) show superior aqueous solubility compared to nitrile or ester derivatives, making them preferable for biological applications .

- Pharmaceutical Potential: Trifluoromethyl-substituted analogs () are prioritized in drug discovery due to enhanced bioavailability and resistance to metabolic degradation .

Biological Activity

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS No. 1005009-98-2) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19BN2O2

- Molecular Weight : 234.10 g/mol

- CAS Number : 1005009-98-2

Biological Activity Overview

The biological activity of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide has been primarily investigated in the context of its potential therapeutic applications. Here are some key findings:

Antimicrobial Activity

Recent studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Activity Against Bacteria : Certain derivatives demonstrated weak activity against multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Potential

Research indicates that compounds containing the dioxaborolane moiety may influence cancer cell metabolism and proliferation:

- Mechanism of Action : It has been suggested that these compounds may act as dual inhibitors affecting autophagy and specific nuclear receptors involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-Methyl derivatives against various pathogens. The results indicated that while some derivatives showed promising activity against resistant strains of Mycobacterium tuberculosis, further optimization is necessary to enhance efficacy and reduce toxicity .

Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, a related compound was found to induce apoptosis in cancer cells through the inhibition of specific metabolic pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the behavior of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide in biological systems:

- Bioavailability : Preliminary data suggest moderate oral bioavailability with favorable clearance rates in animal models .

- Toxicity Profile : Toxicity assessments have indicated acceptable safety margins in vivo at high doses (up to 2000 mg/kg), although detailed studies are needed to fully characterize the safety profile .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C12H19BN2O2 |

| Molecular Weight | 234.10 g/mol |

| CAS Number | 1005009-98-2 |

| Antimicrobial MIC (Staphylococcus) | 4–8 μg/mL |

| Anticancer IC50 (related compound) | 0.6 ± 0.94 μM |

| Oral Bioavailability | 31.8% |

| Maximum Tolerated Dose | 2000 mg/kg |

Q & A

Q. What are the standard synthetic routes for N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester moiety reacts with halogenated nicotinamide derivatives. Key steps include:

- Borylation : Introduction of the pinacol boronate group via palladium-catalyzed coupling (e.g., using Pd(dppf)Cl₂ or Pd(PPh₃)₄) under inert atmospheres .

- Amide Formation : Methylation of the amino group using reagents like methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (60–100°C) and solvent polarity (e.g., THF/water mixtures) .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR verify the aromatic proton environment and boronate ester integration. For example, the methyl groups on the dioxaborolane ring appear as singlets at δ ~1.3 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 263.10) .

- X-ray Crystallography : SHELX and OLEX2 software are used for structural refinement, particularly to resolve steric effects from the tetramethyl dioxaborolane group .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to balance cost and efficiency .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction extraction with ethyl acetate/water .

- Temperature Gradients : Gradual heating (e.g., 60°C to 100°C) minimizes side reactions like deborylation .

- Table 1 : Yield optimization under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 72 |

| Pd(dppf)Cl₂ | DMF | 100 | 85 |

| Pd(OAc)₂ | Toluene | 60 | 58 |

| Data synthesized from . |

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved during structural characterization?

- Multi-Technique Cross-Validation : Compare NMR data with IR (e.g., C=O stretch at ~1650 cm⁻¹) and HRMS to confirm functional groups .

- Impurity Analysis : Use HPLC to detect byproducts (e.g., unreacted boronic acid) that may skew integration ratios .

- Crystallographic Validation : Resolve ambiguous proton environments via X-ray diffraction, leveraging OLEX2’s refinement tools .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

- Steric Hindrance : The tetramethyl dioxaborolane group disrupts crystal packing. Solutions include:

- Slow evaporation from dichloromethane/hexane mixtures .

- Co-crystallization with small molecules (e.g., acetic acid) to stabilize lattice structures .

Methodological Guidance

Q. What strategies are recommended for modifying the compound’s reactivity in cross-coupling applications?

- Boronate Activation : Use Lewis bases (e.g., KF) to enhance electrophilicity of the boron center .

- Protecting Groups : Temporarily block the amide group with Boc or Fmoc to prevent unwanted side reactions during coupling .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated Degradation Studies : Expose the compound to heat (40°C), light, and humidity, monitoring decomposition via TLC or LC-MS .

- Recommended Storage : Argon atmosphere, –20°C in amber vials to prevent boronate hydrolysis .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.